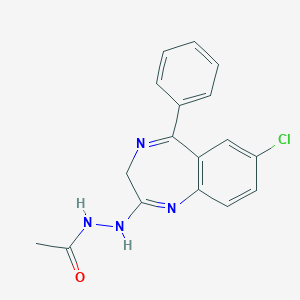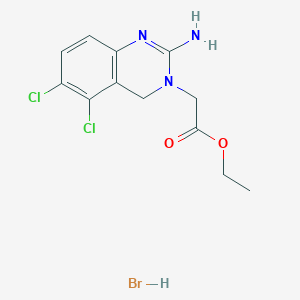
Ethephon
概要
説明
Ethephon is a plant growth regulator . Upon metabolism by the plant, it is converted into ethylene, a potent regulator of plant growth and ripeness . It is also a butyrylcholinesterase inhibitor . Ethephon is used to accelerate fruit ripening/maturity and plant growth and development through the release of ethylene gas, a natural plant hormone .
Synthesis Analysis
Ethephon stimulates the synthesis of ribosomes, ribonucleic acids, and proteins, accelerates the degradation of chlorophyll and carotenoids, and causes upregulated expression of genes related to ethylene biosynthesis and signal transduction in fig fruit . Ethephon pretreatment increased the leaf chlorophyll content under cold stress by affecting two processes: the stimulation of chlorophyll synthesis by upregulating ZjMgCH2 and ZjMgCH3 expression; and the suppression of chlorophyll degradation by downregulating ZjPAO, ZjRCCR, and ZjSGR expression .
Molecular Structure Analysis
The molecular formula of Ethephon is C2H6ClO3P . Its molecular weight is 144.49 .
Chemical Reactions Analysis
Ethephon is determined by ion chromatography . It is used in headspace gas chromatography to determine ethylene formed from the decomposition of ethephon by the addition of base .
Physical And Chemical Properties Analysis
Ethephon has a pH range of 1.5 to 2.0 . Its molecular formula is C2H6ClO3P and its relative molecular mass is 144.5 .
科学的研究の応用
Horticulture: Enhancing Fruit Ripening and Nut Abscission
Ethephon is instrumental in horticulture for its role in accelerating fruit ripening and facilitating nut abscission. It triggers ethylene release, which is a key hormone in the ripening process . For example, in macadamia nuts, Ethephon has been shown to affect the biochemical components and polyphenol oxidase activity, which are crucial for postharvest quality .
Agriculture: Growth and Yield Optimization
In agricultural practices, Ethephon’s application varies from increasing boll opening in cotton to enhancing fruit maturity in tomatoes. It has been found to significantly impact crop yield and quality. For instance, Ethephon treatment on stevia plants has shown to increase leaf biomass and alter the biosynthesis of metabolites like steviol glycosides .
Plant Physiology: Modulating Plant Growth Responses
Ethephon plays a significant role in plant physiology by altering growth patterns and responses. It has been used to study the effects of ethylene on plant processes such as leaf abscission and stem elongation. Research indicates that Ethephon can induce physiological changes in plants, leading to variations in growth rates and developmental stages .
Biochemistry: Influencing Biochemical Pathways
In the field of biochemistry, Ethephon is utilized to study its impact on various biochemical pathways within plants. It affects the activity of enzymes like polyphenol oxidase and influences the concentration of biochemical compounds, which are vital for plant health and productivity .
Postharvest Management: Extending Shelf-Life and Quality
Ethephon is also significant in postharvest management, where it is used to extend the shelf-life and maintain the quality of agricultural products. Its application can influence the fatty acid profile of nuts, affecting their dietary value and storage characteristics .
作用機序
Target of Action
Ethephon, a plant growth regulator, primarily targets the plant’s metabolic processes . Upon metabolism by the plant, it is converted into ethylene, a potent regulator of plant growth and ripeness . Ethephon also acts as a butyrylcholinesterase inhibitor .
Mode of Action
Ethephon’s mode of action is based on its conversion into ethylene upon metabolism by the plant . Ethylene is a gaseous plant hormone that regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall . As a butyrylcholinesterase inhibitor, ethephon can also affect the breakdown of acetylcholine, a neurotransmitter, thereby influencing the transmission of nerve signals .
Biochemical Pathways
Ethephon affects several biochemical pathways. It accelerates glycolysis, supplying precursors for the biosynthesis of isopentenyl diphosphate (IPP) and natural rubber . It also influences the Calvin cycle, a key part of photosynthesis . The stimulation of latex yield in rubber trees by ethephon can be ascribed to the acceleration of latex regeneration and the prolongation of the flow of latex .
Pharmacokinetics
It is known that ethephon is rapidly metabolized in plants into ethylene
Result of Action
The primary result of ethephon’s action is the regulation of plant growth and ripeness . For example, it is often used on wheat, coffee, tobacco, cotton, and rice to help the plant’s fruit reach ripeness more quickly . In cotton crops, ethephon initiates fruiting over a period of several weeks, promotes early concentrated boll opening, and enhances defoliation to facilitate and improve efficiency of scheduled harvesting .
Action Environment
The action of ethephon can be influenced by environmental factors. For instance, the response of Stevia rebaudiana to exogenous ethephon depends on ethephon concentration and time of application . The foliar application of ethephon on full-grown plants caused a significant loss in leaf production compared to non-ethephon-treated plants . The application of 075 mM ethephon on seeds and seedlings could be an appropriate strategy for biosynthesis and accumulation of metabolites in stevia .
Safety and Hazards
将来の方向性
All pesticides used in Canada, including Ethephon, must be registered under the Pest Control Products Act. Pesticides are re-evaluated to ensure that they continue to meet health and environmental requirements . The research estimates global Ethephon market revenues in 2023, considering the Ethephon market prices, Ethephon production, supply, demand, and Ethephon trade and logistics across regions .
特性
IUPAC Name |
2-chloroethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPGUMQDCGORJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024085 | |
| Record name | 2-Cloroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very hygroscopic solid; [Merck Index] Light beige powder; [MSDSonline] | |
| Record name | Ethephon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5153 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
265 °C (decomposes) | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in ethylene glycol, propylene glycol; practically insoluble in petroleum ether, VERY SLIGHTLY SOL IN AROMATIC SOLVENTS; VERY SOL IN ALCOHOL, Soluble in short-chain alcohols; sparingly soluble in nonpolar organic solvents; insoluble in kerosene and diesel oil., Readily soluble in methanol, ethanol, isopropanol, acetone, diethyl ether and other polar organic solvents. Sparingly soluble in non-polar organic solvents such as benzene and toluene. Insoluble in kerosene and diesel oil., For more Solubility (Complete) data for ETHEPHON (6 total), please visit the HSDB record page. | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 g/cu cm | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], < 7.5X10-8 mm Hg at 20 °C | |
| Record name | Ethephon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5153 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Plant growth regulator with systemic properties. Penetrates into the plant tissues, and is decomposed to ethylene, which affects the growth processes., Studies have established the variety of target sites in pests and nontarget organisms at which the metabolically activated organophosphorus pesticides act. The high potency and specificity of the organophosphorus pesticides have made these cmpd useful chemical probes to further the knowledge of their mode of action and their metabolism. Many organophosphorus pesticides have been classified as phosphorylating agents. Some enzymes inhibited by organophosphorus cmpd have included acetylcholinesterase, kynurenine formamidase, neuropathy-target esterase, carboxyesterases, and other unknown esterases. Bioactive phosphorylating agents have been designed that are sufficiently stable to reach the organism, yet are reactive at the target site. The majority of organophosphorus bioactivations have been initiated by oxidation at sulfur or nitrogen connected to phosphorus, but some bioactivations involve oxidation at carbon or heteroatom centers distant from phosphorus. The phosphorus center is not the toxic site of some organophosphorus cmpd. The toxic effects of phosphinyliminodithiolanes, phosphorothionates, and ethephon are mediated through other reactive moieties., Butyrylcholinesterase (BChE) is inhibited by the plant growth regulator (2-chloroethyl)phosphonic acid (ethephon) as observed 25 years ago both in vitro and in vivo in rats and mice and more recently in subchronic studies at low doses with human subjects. The proposed mechanism is phosphorylation of the BChE active site at S198 by ethephon dianion. The present study tests this hypothesis directly using [(33)P]ethephon and recombinant BChE (rBChE) with single amino acid substitutions and further evaluates if BChE is the most sensitive esterase target in vitro and with mice in vivo. [(33)P]Ethephon labels purified rBChE but not enzymatically inactive diethylphosphoryl-rBChE (derivatized at S198 by preincubation with chlorpyrifos oxon) or several other esterases and proteins. Amino acid substitutions that greatly reduce rBChE sensitivity to ethephon are G117H and G117K in the oxyanion hole (which may interfere with hydrogen bonding between glycine-N-H and ethephon dianion) and A328F, A328W, and A328Y (perhaps by impeding access to the active site gorge). Other substitutions that do not affect sensitivity are D70N, D70K, D70G, and E197Q which are not directly involved in the catalytic triad. The effect of pH and buffer composition on inhibition supports the hypothesis that ethephon dianion is the actual phosphorylating agent without activation by divalent cations. Human plasma BChE in vitro and mouse plasma BChE in vitro and in vivo are more sensitive to ethephon than any other esterases detected by butyrylthiocholine or 1-naphthyl acetate hydrolysis in native-PAGE. All mouse liver esterases observed are less sensitive than plasma BChE to ethephon in vitro and in vivo. More than a dozen other esterases examined are 10-100-fold less sensitive than BChE to ethephon. Thus, BChE inhibition continues to be the most sensitive marker of ethephon exposure. | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethephon | |
Color/Form |
Needles from benzene, White waxy solid, White crystalline powder | |
CAS RN |
16672-87-0 | |
| Record name | Ethephon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16672-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethephon [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016672870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cloroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHEPHON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU5R5VQ87S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74-75 °C | |
| Record name | ETHEPHON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethephon exert its effects on plants?
A1: Ethephon, when applied to plants, penetrates into plant tissues and decomposes into ethylene in the presence of slightly alkaline pH conditions [, , , ]. Ethylene, being a natural plant hormone, then binds to specific receptors and initiates a cascade of signaling events, ultimately leading to various physiological responses such as fruit ripening, leaf abscission, flowering induction, and changes in plant architecture [, , , , , , , , ].
Q2: Does the effectiveness of ethephon vary with plant species or cultivar?
A2: Yes, the response to ethephon can vary significantly among different plant species and even cultivars within a species. Research has shown varying levels of effectiveness and responses to ethephon across different cultivars of apples, blueberries, beans, and tomatoes [, , , , , , , , ]. Factors contributing to these differences include variations in ethylene sensitivity, ethephon uptake and metabolism, and the specific physiological process being targeted [, , ].
Q3: What is the molecular formula and weight of ethephon?
A3: The molecular formula of ethephon is C2H6ClO3P, and its molecular weight is 144.49 g/mol.
Q4: Does ethephon affect the quality of fruits during storage?
A7: Ethephon treatment can influence the postharvest quality of fruits. Research on apples, kiwifruit, and tomatoes suggests that while ethephon accelerates ripening and enhances color development, it can also lead to increased softening, susceptibility to decay, and water loss during storage [, , , , ].
Q5: What are the main applications of ethephon in agriculture?
A5: Ethephon finds widespread use in agriculture for various purposes, including:
- Fruit ripening: It accelerates and synchronizes ripening in tomatoes, bananas, mangoes, and kiwifruit [, , , , ].
- Fruit loosening: It promotes fruit abscission, facilitating mechanical harvesting in citrus, cherries, and olives [, , , ].
- Flowering control: It can induce or delay flowering in specific crops, including pineapples and blueberries [, ].
- Growth regulation: It modifies plant architecture, promoting shorter and sturdier plants in wheat and corn, potentially increasing lodging resistance [, , ].
- Sex expression: It can influence sex expression in cucurbits, promoting female flower development [].
Q6: What are the potential substitutes for ethephon in agriculture?
A6: Researchers are continually exploring alternatives to ethephon, aiming for more environmentally friendly options:
- Natural plant extracts: Gliricidia sepium leaves have shown potential as a natural ripening agent for bananas [].
- Other plant growth regulators: Methyl jasmonate and coronatine are being investigated as potential alternatives for fruit loosening and abscission [, ].
- Mechanical and cultural practices: Pruning techniques and optimized irrigation strategies can influence flowering time and fruit quality, potentially reducing the reliance on ethephon [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



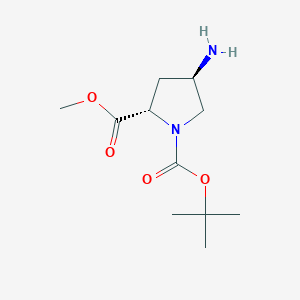






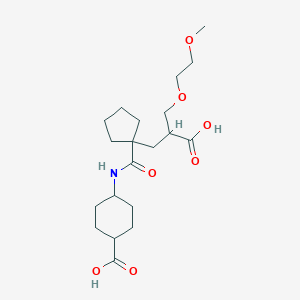
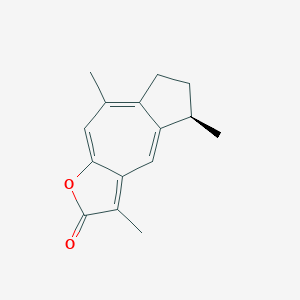
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
